Hydroquinidine

Vue d'ensemble

Description

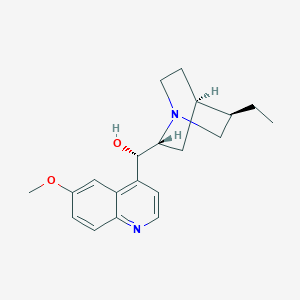

Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . This compound is primarily used in the maintenance of a normal sinus rhythm and the treatment and prevention of abnormal heart rhythms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of quinidine from cinchona bark, followed by its reduction to this compound. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

Reduction: As mentioned earlier, this compound is produced through the reduction of quinidine.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to this compound.

Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: this compound itself is the product of the reduction of quinidine.

Substitution: Substituted derivatives of this compound depending on the reagents used.

Applications De Recherche Scientifique

Management of Brugada Syndrome

Hydroquinidine is recognized for its efficacy in treating Brugada syndrome (BrS), a genetic condition that can lead to life-threatening arrhythmias. Several studies have demonstrated HQ's ability to prevent ventricular tachycardia (VT) and ventricular fibrillation (VF) in patients with BrS.

- Efficacy : In a study involving 35 patients with asymptomatic BrS, this compound effectively prevented VT/VF inducibility in 76% of cases undergoing electrophysiologic-guided therapy . This suggests that HQ may serve as an alternative to implantable cardioverter-defibrillators (ICDs) for certain patients .

- Long-term Outcomes : A prospective multicenter randomized study showed that while HQ increased the QT interval, it did not lead to significant arrhythmic events during a 36-month follow-up period . However, gastrointestinal side effects were common, leading to discontinuation in some patients.

| Study | Patient Cohort | Efficacy Rate | Side Effects |

|---|---|---|---|

| Giustetto et al. (2011) | 35 patients | 76% prevented VT/VF | Syncope in 2 patients |

| Bouzeman et al. (2017) | 50 patients | No significant arrhythmic events | High incidence of gastrointestinal issues |

Antiarrhythmic Properties

HQ acts as an ion channel blocker, primarily affecting potassium channels. This mechanism is crucial for its antiarrhythmic properties, as it prolongs the action potential duration and stabilizes cardiac membranes . Its use is particularly noted in cases of electrical storms where rapid arrhythmias occur.

Anticancer Activity

Recent research has highlighted this compound's potential as an anticancer agent, particularly against breast and ovarian cancers.

- Mechanism of Action : HQ's anticarcinogenic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). Proteomic analyses revealed that HQ alters the expression of key proteins involved in cell cycle regulation and apoptosis pathways .

- Case Study Insights : In laboratory studies, HQ treatment resulted in significant reductions in cell viability and migration capabilities of cancer cells, suggesting its potential role in combination therapies for aggressive cancers .

| Cancer Type | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast | MCF-7 | Induces apoptosis | Significant decrease in cell viability |

| Ovarian | SKOV-3 | Inhibits proliferation | Reduced migration and altered protein expression |

Mécanisme D'action

Hydroquinidine primarily works by blocking the fast inward sodium current (INa) in cardiac cells. This action prolongs the action potential duration and the QT interval, which helps to maintain a normal sinus rhythm and prevent abnormal heart rhythms . This compound also impairs the activity of voltage-gated potassium and sodium channels, contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.

Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.

Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.

Comparison: this compound is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making this compound a valuable alternative in certain clinical scenarios .

Activité Biologique

Hydroquinidine (HQ), a natural alkaloid derived from the cinchona tree, is primarily recognized for its role as an antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showcasing significant anticarcinogenic properties. This article delves into the diverse biological activities of this compound, supported by various studies and case analyses.

This compound operates mainly as an ion channel blocker , affecting several ion channels, particularly potassium channels. This action leads to alterations in ion gradients and membrane potentials, which are crucial for cellular functions. The compound has been shown to prolong the QT interval in patients with Short QT Syndrome (SQTS) and prevent life-threatening arrhythmias associated with Brugada Syndrome (BrS) .

Anticarcinogenic Activity

Recent studies have highlighted this compound's potential as an antineoplastic agent . Research indicates that HQ inhibits the growth of cancer cells, particularly in breast and ovarian cancers. In vitro studies using MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines demonstrated that HQ significantly reduced cell survival, clonogenicity, migration, and tumorigenicity while promoting apoptosis .

Key Findings:

- Cell Cycle Arrest : HQ treatment led to the suppression of several cell cycle-related proteins, indicating a halt in cancer cell proliferation.

- Proteomic Changes : Proteomic analyses revealed downregulation of genes associated with cell division and upregulation of those promoting apoptosis .

- Inhibition of Migration : HQ exhibited a notable anti-migratory effect on A549 lung cancer cells, further supporting its role in cancer therapy .

1. Short QT Syndrome (SQTS)

This compound has been effectively utilized in treating SQTS. A study involving 17 SQTS patients showed that long-term HQ therapy resulted in a significant reduction in life-threatening arrhythmic events (LAE) from 40% to 0% during treatment .

| Parameter | Before HQ Treatment | After HQ Treatment |

|---|---|---|

| Rate of LAE | 40% | 0% |

| Number of LAE per Patient | 0.73 | 0 |

2. Brugada Syndrome (BrS)

In patients with BrS, this compound therapy prevented ventricular tachycardia (VT) or ventricular fibrillation (VF) inducibility in 76% of cases. It also proved effective in preventing VT/VF recurrence in patients with implantable cardioverter-defibrillators (ICDs) .

Safety Profile

While this compound is effective, its use is accompanied by side effects primarily related to gastrointestinal issues. In a cohort study, about 34% of patients experienced side effects leading to discontinuation in some cases . However, when tolerated, HQ demonstrated a favorable safety profile.

Propriétés

Numéro CAS |

1435-55-8 |

|---|---|

Formule moléculaire |

C20H26N2O2 |

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |

Clé InChI |

LJOQGZACKSYWCH-NBGVHYBESA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

SMILES isomérique |

CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |

SMILES canonique |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

1435-55-8 522-66-7 |

Description physique |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |

Synonymes |

dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.